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Compound of Interest

Compound Name: Octadec-9-enoic acid-13C5

Cat. No.: B3333681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity

analysis of Octadec-9-enoic acid-13C5, a crucial isotopically labeled compound for metabolic

research and drug development. The methodologies outlined below are based on established

principles of organic synthesis and analytical chemistry for isotopically labeled fatty acids.

Synthetic Strategy
The synthesis of Octadec-9-enoic acid-13C5 (Oleic acid-13C5) can be approached through a

convergent strategy, assembling two key fragments: a 13C-labeled C5 fragment and a C13

fragment containing the double bond. A plausible and efficient route involves the use of a Wittig

reaction to create the characteristic Z-double bond at the C9 position. This method offers high

stereoselectivity and is a common strategy for alkene synthesis.

The proposed multi-step synthesis is outlined below:
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13C5-Labeled Fragment Synthesis

C13 Aldehyde Fragment Synthesis

Wittig Reaction and Final Steps[1,2,3,4,5-13C5]-Pentanoic acid LiAlH4 Reduction [1,2,3,4,5-13C5]-1-Pentanol PBr3 Bromination 1-Bromo-[1,2,3,4,5-13C5]-pentane PPh3 Reaction [1,2,3,4,5-13C5]-Pentyltriphenylphosphonium bromide

Wittig Reaction

Nonanedioic acid monomethyl ester SOCl2 Reaction Monomethyl nonanedioyl chloride Rosenmund Reduction Methyl 9-oxononanoate

Methyl octadec-9-enoate-13C5 Saponification (e.g., KOH) Octadec-9-enoic acid-13C5

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Octadec-9-enoic acid-13C5.

Experimental Protocols
Synthesis of 1-Bromo-[1,2,3,4,5-13C5]-pentane
A common method for introducing isotopic labels involves starting with a commercially available

labeled precursor.

Materials:

[1,2,3,4,5-13C5]-Pentanoic acid

Lithium aluminum hydride (LiAlH4)

Anhydrous diethyl ether

Phosphorus tribromide (PBr3)

Anhydrous dichloromethane

Procedure:

Reduction of the Carboxylic Acid: [1,2,3,4,5-13C5]-Pentanoic acid is slowly added to a stirred

suspension of LiAlH4 in anhydrous diethyl ether at 0°C. The reaction is then refluxed for 4
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hours. After cooling, the reaction is quenched by the sequential addition of water and

aqueous sodium hydroxide. The resulting solid is filtered off, and the ether layer is dried and

concentrated to yield [1,2,3,4,5-13C5]-1-pentanol.

Bromination: The labeled alcohol is dissolved in anhydrous dichloromethane and cooled to

0°C. PBr3 is added dropwise, and the reaction mixture is allowed to warm to room

temperature and stirred overnight. The reaction is then quenched with water, and the organic

layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and

concentrated under reduced pressure to give 1-bromo-[1,2,3,4,5-13C5]-pentane.

Synthesis of Methyl 9-oxononanoate
Materials:

Nonanedioic acid monomethyl ester

Thionyl chloride (SOCl2)

Palladium on barium sulfate (Pd/BaSO4) catalyst (Rosenmund catalyst)

Hydrogen gas

Anhydrous toluene

Procedure:

Acid Chloride Formation: Nonanedioic acid monomethyl ester is refluxed with an excess of

thionyl chloride for 2 hours. The excess thionyl chloride is removed by distillation to yield

monomethyl nonanedioyl chloride.

Rosenmund Reduction: The acid chloride is dissolved in anhydrous toluene, and the

Rosenmund catalyst is added. The mixture is heated to 120°C and stirred under a stream of

hydrogen gas until the evolution of HCl ceases. The catalyst is then filtered off, and the

toluene is removed under reduced pressure to yield methyl 9-oxononanoate.

Wittig Reaction and Saponification
Materials:
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1-Bromo-[1,2,3,4,5-13C5]-pentane

Triphenylphosphine (PPh3)

Anhydrous toluene

n-Butyllithium (n-BuLi)

Methyl 9-oxononanoate

Potassium hydroxide (KOH)

Methanol

Hydrochloric acid (HCl)

Procedure:

Phosphonium Salt Formation: 1-Bromo-[1,2,3,4,5-13C5]-pentane and triphenylphosphine are

refluxed in anhydrous toluene to produce [1,2,3,4,5-13C5]-pentyltriphenylphosphonium

bromide.

Ylide Generation and Wittig Reaction: The phosphonium salt is suspended in anhydrous

toluene and cooled to 0°C. n-Butyllithium is added dropwise to generate the ylide. After

stirring, a solution of methyl 9-oxononanoate in toluene is added, and the reaction is stirred

overnight at room temperature.

Purification of the Ester: The reaction mixture is quenched with water, and the organic layer

is separated, dried, and concentrated. The crude product, methyl octadec-9-enoate-13C5, is

purified by column chromatography on silica gel.

Saponification: The purified methyl ester is dissolved in methanol, and an aqueous solution

of KOH is added. The mixture is refluxed for 2 hours. After cooling, the methanol is removed,

and the residue is acidified with HCl. The resulting fatty acid is extracted with diethyl ether,

washed with water, dried, and concentrated to yield Octadec-9-enoic acid-13C5.

Isotopic Purity Analysis
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The determination of isotopic purity is critical to ensure the quality and reliability of the labeled

compound in subsequent experiments. Gas Chromatography-Mass Spectrometry (GC-MS) and

Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for this

analysis.[1]

Analytical Workflow

Octadec-9-enoic acid-13C5 Sample

Derivatization (e.g., to FAME)

GC-MS Analysis LC-MS Analysis

Mass Spectrum Acquisition

Isotopologue Distribution Analysis

Isotopic Purity Calculation
(Correction for Natural Abundance)

Isotopic Purity Report

Click to download full resolution via product page

Caption: Workflow for isotopic purity analysis of labeled fatty acids.
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Experimental Protocol: GC-MS Analysis
Materials:

Octadec-9-enoic acid-13C5

BF3/methanol or diazomethane for methylation

Hexane

Anhydrous sodium sulfate

Procedure:

Derivatization to Fatty Acid Methyl Ester (FAME): To improve volatility for GC analysis, the

carboxylic acid is converted to its methyl ester. A common method is to react the fatty acid

with BF3/methanol at 60°C for 30 minutes.

Extraction: After cooling, the FAME is extracted with hexane. The hexane layer is washed

with water, dried over anhydrous sodium sulfate, and concentrated.

GC-MS Analysis: The FAME sample is injected into a GC-MS system. The GC separates the

FAME from any impurities, and the mass spectrometer provides mass-to-charge ratio

information.

Data Analysis: The mass spectrum of the FAME of Octadec-9-enoic acid-13C5 will show a

molecular ion peak corresponding to the labeled compound. The isotopic purity is

determined by analyzing the distribution of isotopologues. The abundance of the M+5 peak

relative to the unlabeled (M+0) and other isotopologues (M+1, M+2, etc.) is used to calculate

the isotopic enrichment. It is important to correct for the natural abundance of 13C in the

molecule.[2]

Quantitative Data Summary
The expected outcomes for the synthesis and analysis are summarized in the tables below.

These values are representative and may vary depending on experimental conditions.

Table 1: Synthetic Yields
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Step Product Expected Yield (%)

1
1-Bromo-[1,2,3,4,5-13C5]-

pentane
70-80

2 Methyl 9-oxononanoate 65-75

3 Methyl octadec-9-enoate-13C5 50-60

4 Octadec-9-enoic acid-13C5 >90

Overall Octadec-9-enoic acid-13C5 20-35

Table 2: Isotopic Purity Analysis Data

Parameter Method Expected Value

Chemical Purity GC-FID, HPLC >98%

Isotopic Enrichment (13C5) GC-MS, LC-MS >99 atom % 13C

Unlabeled (M+0) Abundance MS <1%

M+1 to M+4 Abundance MS <1%

Conclusion
The synthesis of Octadec-9-enoic acid-13C5 is a multi-step process that requires careful

execution of established organic reactions. The Wittig reaction provides a reliable method for

constructing the C=C double bond with the desired stereochemistry. Rigorous purification and

subsequent analysis by mass spectrometry are essential to confirm the chemical and isotopic

purity of the final product. This technical guide provides a robust framework for researchers to

produce and validate high-quality Octadec-9-enoic acid-13C5 for advanced metabolic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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